molecular formula C6H5BrClN3 B13012534 4-Bromo-6-chloropicolinimidamide

4-Bromo-6-chloropicolinimidamide

Cat. No.: B13012534
M. Wt: 234.48 g/mol
InChI Key: ZGHLSKHQWYUXMG-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropicolinimidamide is a chemical compound with the molecular formula C6H6BrCl2N3 It is a derivative of picolinimidamide, where the bromine and chlorine atoms are substituted at the 4th and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloropicolinimidamide typically involves the reaction of 4-bromo-6-chloropyridine with an appropriate amidine source under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the bromine and chlorine substituents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloropicolinimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinimidamides, while oxidation and reduction can produce oxides or amines, respectively.

Scientific Research Applications

4-Bromo-6-chloropicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-chloropyridine: A precursor in the synthesis of 4-Bromo-6-chloropicolinimidamide.

    6-Bromo-4-chloropicolinimidamide: A regioisomer with different substitution patterns.

    4-Chloro-6-bromopicolinimidamide: Another regioisomer with reversed positions of bromine and chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C6H5BrClN3

Molecular Weight

234.48 g/mol

IUPAC Name

4-bromo-6-chloropyridine-2-carboximidamide

InChI

InChI=1S/C6H5BrClN3/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H3,9,10)

InChI Key

ZGHLSKHQWYUXMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=N)N)Cl)Br

Origin of Product

United States

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